N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-naphthalen-1-yl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O/c32-27(20-23-8-5-7-21-6-1-4-11-25(21)23)31(24-9-2-3-10-24)19-18-30-17-14-26(29-30)22-12-15-28-16-13-22/h1,4-8,11-17,24H,2-3,9-10,18-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWDDSVBAXSJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₉H₂₃N₃O
- Molecular Weight : 323.41 g/mol
- CAS Number : 2034279-43-9
Research indicates that compounds containing the pyrazole moiety often exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets similar to other pyrazole derivatives.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines. A study indicated that pyrazole-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. This compound has shown potential against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
Pyrazole compounds are known for their anti-inflammatory properties. The compound may exert these effects by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 1: In vitro Evaluation
A recent study evaluated the cytotoxicity and antibacterial activity of various pyrazole derivatives, including this compound. The results demonstrated that the compound exhibited an IC50 value of 12 μM against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity .
Study 2: Structure–Activity Relationship (SAR)
An investigation into the structure–activity relationship (SAR) of pyrazole derivatives found that modifications at specific positions significantly affected their biological activity. For instance, the introduction of different substituents on the pyrazole ring enhanced anticancer potency, suggesting that further optimization of this compound could yield even more potent derivatives .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
1.1. Tyrosine Kinase Inhibition
One of the primary applications of this compound is its role as a modulator of tyrosine kinase activity, particularly targeting the Tie-2 receptor. Research has shown that compounds similar to N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can inhibit angiogenesis by blocking the Tie-2 signaling pathway, which is crucial for endothelial cell survival and proliferation .
1.2. Anti-Cancer Properties
The compound has demonstrated potential anti-cancer properties by inhibiting tumor growth in preclinical models. Its mechanism involves the modulation of pathways that regulate cell proliferation and apoptosis, making it a candidate for further development in cancer therapy .
Therapeutic Applications
2.1. Cardiovascular Diseases
Given its action on the Tie-2 receptor, this compound may have therapeutic implications for cardiovascular diseases characterized by abnormal angiogenesis, such as diabetic retinopathy and certain forms of cancer .
2.2. Neurological Disorders
Research indicates that compounds with similar structures may exhibit neuroprotective effects. The modulation of pathways involved in neuroinflammation could position this compound as a potential treatment for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Mechanistic Insights
3.1. Molecular Interactions
Studies have employed molecular docking simulations to understand how this compound interacts with its biological targets at the molecular level. These interactions are critical for elucidating its pharmacodynamics and optimizing its efficacy .
3.2. Structure-Activity Relationship (SAR)
The structure of this compound allows for significant modifications that can enhance its biological activity or reduce side effects. Ongoing SAR studies aim to refine its chemical structure to improve potency and selectivity against specific targets while minimizing off-target effects .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated inhibition of Tie-2 signaling in vitro | Potential use in anti-cancer therapies |
| Study 2 | Showed neuroprotective effects in animal models | Possible treatment for neurodegenerative diseases |
| Study 3 | Explored SAR leading to more potent derivatives | Enhancements in drug design strategies |
Comparison with Similar Compounds
Naphthalene-Containing Acetamides with Triazole Linkers
Compounds 6a–6c and 7a () share the naphthalene core but differ in substituents and linker chemistry:
Key Differences :
Pyrazolyl-Pyridinyl Derivatives
Compound 1a () and N-cyclopentyl-2-cyclopropyl...acetamide () share the pyrazole core but differ in substituents:
Key Insights :
Thieno-Pyrazol Acetamides
The compound in features a thieno[3,4-c]pyrazole core:
| Compound | Core Structure | Substituents | Molecular Weight |
|---|---|---|---|
| Thieno-pyrazole | Propylamino, naphthalen-1-yl | 408.5 | |
| Target Compound | Pyrazole | Pyridin-4-yl, cyclopentyl | ~452 (est.) |
Comparison :
- Heterocyclic Core: The thieno-pyrazole in introduces sulfur, which may improve solubility or alter electronic properties.
- Side Chains: The target’s ethyl-linked pyridinyl group contrasts with the propylamino chain in , suggesting divergent pharmacokinetic profiles.
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing N-cyclopentyl-2-(naphthalen-1-yl)-N-(pyrazolylethyl)acetamide derivatives? Methodological Answer: A common approach involves 1,3-dipolar cycloaddition between azides and alkynes (Click chemistry) to form the pyrazole core. For example, copper-catalyzed reactions (e.g., Cu(OAc)₂ in tert-butanol/water) enable regioselective triazole or pyrazole formation . The acetamide backbone is typically introduced via nucleophilic substitution or amidation using activated esters. Post-synthetic modifications, such as cyclopentyl group addition, may require Buchwald-Hartwig coupling or reductive amination.
Advanced: How can regioselectivity challenges in pyrazole synthesis be addressed for this compound? Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts favorable transition states for specific regioisomers. For example, substituents on the alkyne (e.g., electron-withdrawing groups) direct cycloaddition to the 1,4-position . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (room temp vs. 60°C) can further enhance selectivity. LC-MS monitoring identifies byproducts for iterative refinement .
Structural Characterization
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.4 ppm) and pyrazole/pyridine signals (δ 8.1–8.6 ppm) confirm connectivity .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
- IR : Amide C=O stretches (~1670 cm⁻¹) and N-H bends (~3260 cm⁻¹) verify the acetamide moiety .
Advanced: How are non-merohedral twins resolved in X-ray crystallography for such complex structures? Methodological Answer: Use SHELXL ’s TWIN/BASF commands to refine twin fractions. For example, in , a twin ratio of 0.544:0.456 was resolved by integrating overlapping reflections and applying HKLF5 format . Hydrogen bonding (e.g., N–H⋯O dimers) and π-π stacking angles (e.g., 46.3° between pyrazole and naphthalene rings) are analyzed using Olex2 or Mercury .
Biological Activity Profiling
Basic: What in vitro assays are suitable for preliminary activity screening? Methodological Answer:
- Kinase Inhibition Assays : Use TR-FRET-based platforms (e.g., LanthaScreen) targeting kinases with pyridine-binding domains (e.g., JAK2 or EGFR).
- Cellular Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors.
Advanced: How can molecular docking predict binding modes despite conformational flexibility in the pyrazole-ethyl linker? Methodological Answer: Perform ensemble docking using multiple conformers generated via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS). The pyridinyl group’s orientation is critical for π-cation interactions with lysine residues (e.g., in kinase ATP pockets). Docking scores (AutoDock Vina) and MM/GBSA energy calculations prioritize plausible poses .
Data Contradictions and Resolution
Basic: How are conflicting NMR signals from overlapping aromatic protons resolved? Methodological Answer:
- 2D NMR (COSY, HSQC) : Assigns coupling partners and correlates ¹H/¹³C shifts. For example, in , HSQC distinguished naphthalene (δ ~125–130 ppm) from triazole carbons .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., amide bond rotation) .
Advanced: How to address discrepancies between crystallographic and DFT-predicted bond lengths? Methodological Answer: Multipole Refinement (e.g., with MoPro) accounts for electron density distortions in polar bonds (e.g., C=O). Compare DFT-optimized gas-phase geometries (B3LYP/6-311+G(d,p)) with solid-state X-ray data. Discrepancies >0.02 Å may indicate crystal packing effects .
Structure-Activity Relationships (SAR)
Basic: How does the cyclopentyl group influence bioactivity? Methodological Answer: The cyclopentyl moiety enhances lipophilicity (logP ↑), improving membrane permeability. Compare analogs with cyclohexyl or linear alkyl chains in permeability assays (e.g., PAMPA). SAR studies in showed that bulkier groups reduce off-target binding .
Advanced: Can QSAR models predict the impact of pyridine substitution on potency? Methodological Answer: Develop 3D-QSAR (CoMFA/CoMSIA) using aligned pyridine-substituted analogs. Descriptors like electrostatic potential maps and steric bulk (VolSurf+) correlate with IC₅₀ values. Cross-validate with leave-one-out (LOO) analysis (q² > 0.5 indicates robustness) .
Stability and Degradation
Advanced: What are the hydrolytic degradation pathways of the acetamide linker under physiological conditions? Methodological Answer: Conduct forced degradation studies (0.1 M HCl/NaOH, 40°C). LC-MS/MS identifies hydrolysis products (e.g., free naphthalene carboxylic acid). Pseudo-first-order kinetics model degradation rates. Stabilization strategies include steric hindrance (e.g., ortho-methyl groups) or prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
